molecular formula C17H14N2O2S B2473605 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 391222-34-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2473605
CAS No.: 391222-34-7
M. Wt: 310.37
InChI Key: AZGZZODJDURWJP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown significant antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . These interactions can influence biochemical reactions and cellular processes, but the specific interactions of N-(5-acetyl-4-methylthiazol-2-yl)naphthalene-2-carboxamide remain to be determined.

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of N-(5-acetyl-4-methylthiazol-2-yl)naphthalene-2-carboxamide at different dosages in animal models have not been reported. Studies on other thiazole derivatives suggest that they can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 5-acetyl-4-methylthiazole with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
  • N-(5-acetyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is unique due to the presence of both the acetyl group and the naphthalene moiety, which confer distinct chemical and biological properties. The acetyl group enhances its solubility and reactivity, while the naphthalene moiety contributes to its pharmacological activities .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10-15(11(2)20)22-17(18-10)19-16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZZODJDURWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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